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Introduction: Unlocking the Nanoscale with Cy5
se(tri-SO3)
Super-resolution microscopy has revolutionized our ability to visualize cellular structures

beyond the diffraction limit of light, offering unprecedented insights into the intricate molecular

machinery of life. At the heart of many of these powerful techniques lies the careful selection of

fluorescent probes. Among the arsenal of available fluorophores, Cyanine 5 (Cy5) has

emerged as a workhorse, particularly for single-molecule localization microscopy (SMLM)

techniques like Stochastic Optical Reconstruction Microscopy (STORM) and its direct variant

(dSTORM).[1] This application note provides a detailed guide to the use of a specific variant,

Cy5 succinimidyl ester with triple sulfonate groups (Cy5 se(tri-SO3)), for these advanced

imaging applications.

The key to Cy5's utility in STORM is its ability to photoswitch—to be reversibly driven between

a fluorescent "on" state and a dark "off" state.[2] This blinking behavior, when precisely

controlled, allows for the temporal separation of individual fluorophore emissions, enabling their

precise localization and the subsequent reconstruction of a super-resolved image. The triple

sulfonation of this Cy5 variant significantly enhances its water solubility, minimizing the

aggregation that can plague non-sulfonated cyanine dyes and ensuring efficient and uniform

labeling of biomolecules in aqueous environments.
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This guide will delve into the fundamental properties of Cy5 se(tri-SO3), provide detailed, field-

proven protocols for antibody conjugation and sample preparation for both STORM and

Stimulated Emission Depletion (STED) microscopy, and offer insights into the critical role of the

imaging buffer in achieving optimal photoswitching for STORM.

Photophysical Properties and Advantages of Cy5
se(tri-SO3)
The performance of any fluorophore in super-resolution microscopy is dictated by its

photophysical characteristics. Cy5 se(tri-SO3) boasts a favorable profile for these demanding

applications.
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Property Value
Significance in Super-
Resolution Microscopy

Maximum Excitation (λex) ~649 nm

Compatible with common red

lasers (e.g., 640 nm or 647

nm) found on most super-

resolution systems.[3][4]

Maximum Emission (λem) ~670 nm

Emission in the far-red

spectrum minimizes

autofluorescence from cellular

components, leading to a

higher signal-to-noise ratio.

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹

A high extinction coefficient

indicates efficient light

absorption, contributing to a

brighter fluorescent signal.

Quantum Yield (Φ) ~0.2

Represents the efficiency of

converting absorbed photons

into emitted fluorescent

photons.

Photoswitching Capability Excellent

Can be effectively switched

between bright and dark

states, which is the

fundamental requirement for

STORM imaging.[1]

Solubility High in aqueous solutions

The tris-sulfonate groups

prevent aggregation and

ensure reliable labeling of

biomolecules like antibodies.

The exceptional photoswitching properties of Cy5, particularly in the presence of a thiol-

containing imaging buffer, make it one of the best-performing dyes for dSTORM.[1] This is

attributed to the photo-induced formation of a non-fluorescent adduct between the dye and the

thiol, which effectively shelves the fluorophore in a long-lived dark state.[2] This reversible
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process can be cycled hundreds of times before permanent photobleaching occurs, allowing

for the collection of a sufficient number of localizations for a high-quality super-resolution

image.[2]

Protocol 1: Antibody Conjugation with Cy5 se(tri-
SO3)
Precise and controlled labeling of antibodies is paramount for successful immunofluorescence-

based super-resolution imaging. The succinimidyl ester (SE) group of Cy5 se(tri-SO3) reacts

with primary amines (e.g., on lysine residues) on the antibody to form a stable covalent bond.

[3] The goal is to achieve an optimal degree of labeling (DOL), typically between 2 and 5 dye

molecules per antibody, to maximize signal without causing quenching or altering antibody

function.[3]

Materials:
Purified antibody (e.g., IgG) at a concentration of at least 2 mg/mL in an amine-free buffer

(e.g., PBS).

Cy5 se(tri-SO3)

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Storage Buffer: PBS with 0.02% sodium azide and a protein stabilizer like BSA (optional).

Step-by-Step Conjugation Protocol:
Antibody Preparation:

Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are

present, dialyze the antibody against PBS.

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[4]
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Dye Preparation:

Immediately before use, dissolve the Cy5 se(tri-SO3) in anhydrous DMSO to a

concentration of 10 mg/mL.[3][5]

Conjugation Reaction:

Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[4]

Calculate the required volume of Cy5 solution. A starting point is a molar ratio of dye to

antibody of 10:1. For an IgG (MW ~150 kDa), this equates to approximately 40 µg of Cy5

per mg of antibody.[3][5] It is highly recommended to perform a titration with different molar

ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal DOL for your specific antibody.

Slowly add the dissolved Cy5 to the antibody solution while gently vortexing.

Protect the reaction from light by wrapping the tube in aluminum foil and incubate at room

temperature for 1 hour with gentle rotation.[3][5]

Purification:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with

Storage Buffer.

Apply the reaction mixture to the column to separate the labeled antibody from unreacted

dye.

Collect the fractions containing the colored, labeled antibody.

Characterization (Optional but Recommended):

Measure the absorbance of the conjugate at 280 nm and ~650 nm.

Calculate the protein concentration and the dye concentration to determine the Degree of

Labeling (DOL).

Caption: Workflow for Antibody Conjugation with Cy5 se(tri-SO3).
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Protocol 2: Immunofluorescence for Super-
Resolution Microscopy
This protocol provides a general framework for immunofluorescently labeling fixed cells for

subsequent super-resolution imaging. Optimization of fixation, permeabilization, and antibody

concentrations is crucial for achieving high-quality results.

Materials:
Cells grown on high-precision glass coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

Primary antibody

Cy5-conjugated secondary antibody (from Protocol 1)

Mounting medium (if not imaging in STORM buffer)

Step-by-Step Immunofluorescence Protocol:
Cell Culture and Fixation:

Plate cells on coverslips to achieve a confluence of 70-80%.

Gently wash the cells three times with PBS.

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):
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Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C.

Wash the cells three times with PBS.

Secondary Antibody Incubation:

Dilute the Cy5-conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash the cells extensively with PBS (at least three times for 5 minutes each).

Sample Mounting:

For STED microscopy, mount the coverslip on a microscope slide with an appropriate

mounting medium.

For STORM microscopy, the sample will be mounted in a specific imaging buffer (see

Protocol 3).
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Caption: General Immunofluorescence Staining Workflow.
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Protocol 3: STORM Imaging Buffer Preparation and
dSTORM Imaging
The composition of the imaging buffer is arguably the most critical factor for successful

dSTORM imaging with Cy5. The buffer creates a specific chemical environment that promotes

the photoswitching of the dye. This typically involves an oxygen scavenging system to reduce

photobleaching and a thiol to facilitate the transition to the dark state.

Components of a Standard STORM Buffer:
Buffer: A biological buffer to maintain a stable pH, typically Tris-HCl at pH 8.0.

Oxygen Scavenging System (GLOX):

Glucose Oxidase: An enzyme that removes molecular oxygen from the buffer in the

presence of glucose.

Catalase: An enzyme that breaks down hydrogen peroxide, a byproduct of the glucose

oxidase reaction.

Glucose: The substrate for glucose oxidase.

Reducing Agent (Thiol):

β-mercaptoethylamine (MEA) or β-mercaptoethanol (BME): These thiols are crucial for

inducing the blinking of Cy5.[6][7] MEA is often preferred for denser samples due to its

effect on the duty cycle.

Preparation of STORM Buffer Stocks:
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

GLOX Solution:

Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A.
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Add 50 µL of catalase (17 mg/mL solution).

Vortex, centrifuge, and use the supernatant. This stock can be stored at 4°C for up to two

weeks.[8]

1 M MEA Solution:

Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Store at 4°C for up to one month.[8]

Final STORM Imaging Buffer (prepare fresh before
imaging):
For a final volume of approximately 700 µL:

Start with 620 µL of Buffer B.

On ice, add 7 µL of the GLOX solution.

Add 70 µL of the 1 M MEA solution.

Gently mix.

dSTORM Imaging Procedure:
Mount the coverslip with your labeled cells in an imaging chamber.

Replace the PBS with the freshly prepared STORM imaging buffer.

Place the sample on the STORM microscope.

Illuminate the sample with a high-power 640/647 nm laser to drive most of the Cy5

molecules into the dark state.

Continuously illuminate with the 640/647 nm laser and, if necessary, use a low-power 405

nm laser to reactivate a sparse subset of Cy5 molecules back to the fluorescent state.

Acquire a time-lapse series of thousands of images, capturing the stochastic blinking of

individual Cy5 molecules.
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Process the acquired image stack with a localization algorithm to determine the precise

coordinates of each detected fluorophore.

Reconstruct the final super-resolution image from the localized coordinates.

STORM Imaging Buffer

dSTORM Imaging Workflow

Tris-HCl (pH 8.0)
Glucose

High-Power 647 nm Laser
(Drives Cy5 to Dark State)

Glucose Oxidase
+ Catalase MEA or BME

Low-Power 405 nm Laser
(Stochastic Reactivation)

Simultaneously with

Acquire Thousands of Frames
(Capture Blinking)

Single-Molecule Localization
Algorithm

Reconstruct Super-Resolution
Image

Click to download full resolution via product page

Caption: The crucial role of the imaging buffer in the dSTORM workflow.
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Considerations for STED Microscopy
While Cy5 is a cornerstone for STORM, its application in STED microscopy requires different

considerations. STED achieves super-resolution by using a donut-shaped depletion laser to

silence fluorescence at the periphery of the excitation spot, effectively narrowing the point

spread function. This process demands fluorophores with high photostability to withstand the

intense depletion laser.

While standard Cy5 can be used for STED, its photostability can be a limiting factor. For

demanding STED applications, consider using more photostable dyes or "self-healing" dyes

where the fluorophore is covalently linked to a photostabilizer. When using Cy5-labeled

antibodies for STED, it is crucial to:

Use a high-quality antifade mounting medium to minimize photobleaching.

Optimize the depletion laser power to achieve the desired resolution without excessively

bleaching the sample.

Acquire images efficiently to minimize light exposure.

Troubleshooting and Best Practices
Low Signal:

Optimize the DOL of your antibody conjugate.

Increase the concentration of your primary or secondary antibodies.

Ensure your STORM buffer is freshly prepared and active.

High Background:

Increase the number and duration of wash steps.

Use a higher concentration of blocking agent.

Ensure adequate purification of your antibody conjugate to remove free dye.
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No Blinking (STORM):

Verify the composition and pH of your STORM buffer.

Ensure the thiol concentration is appropriate.

Check the activity of the glucose oxidase and catalase.

Rapid Photobleaching:

Ensure the oxygen scavenging system in your STORM buffer is working correctly.

For STED, reduce the depletion laser power or acquisition time.

Use a fresh, high-quality antifade mounting medium for STED.

Conclusion
Cy5 se(tri-SO3) is a powerful and versatile tool for super-resolution microscopy. Its excellent

photoswitching properties, combined with the enhanced solubility conferred by its sulfonate

groups, make it an ideal choice for STORM and dSTORM imaging. By following the detailed

protocols and understanding the underlying principles outlined in this guide, researchers can

effectively harness the potential of Cy5 se(tri-SO3) to explore the nanoscale organization of

biological systems, pushing the boundaries of scientific discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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